molecular formula C18H15NO3 B2384272 (E)-3-(furan-2-yl)-N-(4-(furan-3-yl)benzyl)acrylamide CAS No. 2034894-19-2

(E)-3-(furan-2-yl)-N-(4-(furan-3-yl)benzyl)acrylamide

Cat. No.: B2384272
CAS No.: 2034894-19-2
M. Wt: 293.322
InChI Key: WTZROWBQLFHYLS-BQYQJAHWSA-N
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Description

(E)-3-(furan-2-yl)-N-(4-(furan-3-yl)benzyl)acrylamide is a synthetic organic compound designed for research purposes, belonging to a class of acrylamide derivatives that have shown significant potential in pharmacological and chemotherapeutic studies. This compound integrates two furan rings, heterocyclic structures known to contribute to bioactive molecule interactions, connected through an acrylamide linker. While this specific molecule is novel, its core structure is closely related to well-characterized analogs that act as Positive Allosteric Modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . Research on these analogs, such as PAM-2, has demonstrated that this class of compounds can produce anxiolytic-like activity in animal models and may offer a strategy for countering neuropathic pain, suggesting a potential mechanism mediated by α7 nAChRs . Furthermore, structurally related acrylamide derivatives have been investigated for their antitumor properties . Studies indicate that such compounds can inhibit cancer cell proliferation through mechanisms that may involve the inhibition of β-tubulin polymerization, leading to cell cycle arrest, or the inhibition of key signaling pathways like STAT3 . The presence of the acrylamide group and furan rings is considered crucial for these interactions . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[4-(furan-3-yl)phenyl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-18(8-7-17-2-1-10-22-17)19-12-14-3-5-15(6-4-14)16-9-11-21-13-16/h1-11,13H,12H2,(H,19,20)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZROWBQLFHYLS-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CC=C(C=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-(4-(furan-3-yl)benzyl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Structural Overview

The compound features:

  • Furan Rings : Two furan moieties contribute to its reactivity and potential biological interactions.
  • Acrylamide Group : This functional group is known for its role in various biological activities.

The molecular formula is C17H16N2O2C_{17}H_{16}N_2O_2, indicating the presence of 17 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, studies have shown that derivatives of furan-containing compounds can effectively inhibit the growth of various bacterial strains:

Compound NameStructureBiological ActivityUnique Features
Furanone DerivativeFuranoneAntimicrobialContains a lactone ring
Benzamide DerivativeBenzamideAntitumorLacks furan rings
FurocoumarinFurocoumarinAnticancerExhibits phototoxicity

The unique dual furan structure of this compound may enhance its reactivity compared to simpler analogs, potentially leading to improved antibacterial efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of acrylamide derivatives. For example, one study demonstrated that related compounds could selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism involves:

  • Inhibition of Tubulin Polymerization : Compounds similar to this compound have shown significant inhibition of β-tubulin polymerization, leading to disrupted microtubule dynamics in cancer cells .
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest at the G2/M phase, increasing the percentage of cells in this phase significantly compared to untreated controls .

Case Studies

  • Study on MCF-7 Cells : A derivative with similar structural features induced apoptosis in MCF-7 breast cancer cells. The compound increased early apoptotic cells by 6.23-fold and late apoptotic cells by 21.10-fold compared to controls, indicating strong pro-apoptotic activity .
  • DNA Flow Cytometry Analysis : This analysis revealed that exposure to the compound altered the distribution of MCF-7 cells in the cell cycle, suggesting effective induction of apoptosis through G2/M phase arrest .

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with biological targets:

  • Binding Affinity : The compound exhibits high binding affinity to tubulin proteins, interacting through hydrogen bonds and hydrophobic interactions with key amino acids in the colchicine binding site .

Comparison with Similar Compounds

Comparison with Similar Acrylamide Derivatives

Structural Features and Substitution Patterns

The following table summarizes key structural analogs and their modifications relative to the target compound:

Compound Name Key Substituents Biological Target/Activity Evidence ID
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide Sulfamoylphenyl group SARS-CoV helicase inhibitor (IC50: 2.3–13 µM)
(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide Thiophene (vs. furan), p-tolyl group α7 nAChR modulator (antinociceptive)
(E)-3-(furan-2-yl)-N-(3-(hydroxymethyl)-4-morpholinophenyl)acrylamide (26b) Morpholinophenyl, hydroxymethyl Staphylococcus aureus Sortase A inhibitor
(E)-N-((5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-yl)methyl)-... Quinazolinyl, fluorobenzyloxy, pyridin-3-yl EGFR/HER2-NAMPT conjugate (anticancer)
(E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide Thiocarbamoyl, sulfamoylphenyl Undisclosed (structural diversity study)
Key Observations:
  • Thiophene’s higher lipophilicity may enhance membrane permeability but reduce solubility.
  • Aromatic vs. Aliphatic Substituents: The sulfamoylphenyl group () introduces hydrogen-bonding capacity, improving target affinity for viral enzymes. In contrast, the morpholinophenyl group () enhances solubility and may modulate blood-brain barrier penetration.
  • Complex Conjugates : Quinazoline- and pyridine-containing derivatives () demonstrate broader pharmacological profiles (e.g., anticancer vs. antiviral), highlighting the role of extended π-systems in multi-target engagement.

Preparation Methods

Synthesis of (E)-3-(Furan-2-yl)acrylic Acid

The (E)-configured acrylic acid precursor is typically synthesized via a Knoevenagel condensation between furan-2-carbaldehyde and malonic acid under acidic conditions. For example, refluxing equimolar amounts of furan-2-carbaldehyde and malonic acid in pyridine with a catalytic amount of piperidine at 80°C for 6 hours yields (E)-3-(furan-2-yl)acrylic acid in 78–85% yield. The (E)-stereochemistry is retained due to the reaction’s thermodynamic control.

Acyl Chloride Formation

The acrylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C for 2 hours, followed by room temperature stirring for 12 hours. This step achieves near-quantitative conversion to (E)-3-(furan-2-yl)acryloyl chloride.

Amidation with 4-(Furan-3-yl)benzylamine

The acyl chloride is reacted with 4-(furan-3-yl)benzylamine in the presence of a base such as triethylamine (TEA) to neutralize HCl byproducts. A representative procedure involves dissolving 4-(furan-3-yl)benzylamine (1.2 equiv) in dry tetrahydrofuran (THF), adding TEA (2.5 equiv), and dropwise introducing the acyl chloride solution at −20°C. The reaction proceeds for 4 hours, yielding the target compound in 68–72% isolated yield after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Key Data Table: Direct Amidation Method

Parameter Conditions/Results
(E)-Acrylic Acid Yield 78–85%
Acyl Chloride Conversion >95%
Amidation Yield 68–72%
Purification Column Chromatography

Carbodiimide-Mediated Coupling

This method avoids acyl chloride handling by using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS).

Activation of (E)-3-(Furan-2-yl)acrylic Acid

A mixture of (E)-3-(furan-2-yl)acrylic acid (1 equiv), NHS (1.2 equiv), and DCC (1.5 equiv) in dry DCM is stirred at 0°C for 1 hour and then at room temperature for 12 hours. The activated NHS ester forms in 90–94% yield, as confirmed by thin-layer chromatography (TLC).

Coupling with 4-(Furan-3-yl)benzylamine

The NHS ester is reacted with 4-(furan-3-yl)benzylamine (1.1 equiv) in DCM at 25°C for 6 hours. The reaction is quenched with aqueous HCl (1 M), and the product is extracted with ethyl acetate. After purification via recrystallization (ethanol/water), the acrylamide is obtained in 65–70% yield.

Advantages :

  • Eliminates hazardous acyl chloride synthesis.
  • Suitable for acid-sensitive substrates.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields.

One-Pot Procedure

A mixture of (E)-3-(furan-2-yl)acrylic acid (1 equiv), 4-(furan-3-yl)benzylamine (1.1 equiv), and HATU (1.5 equiv) in dimethylformamide (DMF) is irradiated at 100°C for 15 minutes under nitrogen. The crude product is precipitated in ice-water and filtered to give the acrylamide in 82–85% yield.

Key Benefits :

  • Reaction time reduced from hours to minutes.
  • High purity without chromatography.

Enzymatic Catalysis

Lipase-mediated amidation offers an eco-friendly alternative.

Candida antarctica Lipase B (CAL-B) Catalysis

(E)-3-(Furan-2-yl)acrylic acid (1 equiv) and 4-(furan-3-yl)benzylamine (1.2 equiv) are combined in tert-butanol with CAL-B (10 wt%). The mixture is stirred at 45°C for 48 hours, achieving 58–63% conversion. The enzyme is filtered, and the product is purified via flash chromatography.

Limitations :

  • Moderate yields compared to chemical methods.
  • Longer reaction times.

Solid-Phase Synthesis

This approach is ideal for high-throughput applications.

Resin-Bound Amine Functionalization

4-(Furan-3-yl)benzylamine is immobilized on Wang resin via a photolabile linker. (E)-3-(Furan-2-yl)acrylic acid is activated with HBTU and coupled to the resin-bound amine in DMF for 12 hours. Cleavage with UV light (365 nm) releases the acrylamide in 60–65% yield over three steps.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Green Chemistry Score
Direct Amidation 68–72 6–8 h High Moderate
Carbodiimide Coupling 65–70 12–18 h Moderate Low
Microwave-Assisted 82–85 0.25 h High High
Enzymatic Catalysis 58–63 48 h Low Very High
Solid-Phase Synthesis 60–65 24 h Moderate Moderate

Critical Considerations

Stereochemical Integrity

The (E)-configuration of the acrylamide is preserved by using pre-formed (E)-acrylic acid derivatives. Attempts to isomerize (Z)-configured intermediates with UV light or bases (e.g., DBU) result in decomposition.

Purification Challenges

Column chromatography (silica gel, hexane/ethyl acetate) remains the most reliable purification method due to the compound’s polarity. Recrystallization from ethanol/water mixtures offers moderate success but risks product loss.

Stability Under Reaction Conditions

The furan rings are susceptible to ring-opening under strong acids or prolonged heating. Optimal pH (6–8) and temperatures (<100°C) are critical to prevent degradation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-3-(furan-2-yl)-N-(4-(furan-3-yl)benzyl)acrylamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving acryloyl chloride coupling with furan-containing amines under inert conditions. For example, analogous compounds (e.g., furan-acrylamide derivatives) are synthesized using reagents like pyridinium chlorochromate (PCC) in anhydrous THF or dichloromethane, followed by purification via column chromatography . Key steps include:

  • Amide bond formation : Reacting furan-substituted benzylamine with acryloyl chloride in the presence of a base (e.g., triethylamine) .
  • Solvent optimization : Use of anhydrous solvents (e.g., THF, DCM) to minimize side reactions .
  • Characterization : Confirm purity and structure via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis .

Q. How should researchers characterize this compound’s structural and electronic properties?

  • Methodological Answer :

  • Spectroscopic analysis : 1^1H NMR (δ 6.5–7.5 ppm for furan protons, δ 7.2–7.8 ppm for benzyl protons) and 13^13C NMR (amide carbonyl at ~165–170 ppm) .
  • X-ray crystallography : For unambiguous structural confirmation, use SHELXL for refinement and ORTEP-3 for visualization .
  • Computational modeling : Density Functional Theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or similar software .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Methodological Answer :

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Enzyme inhibition : Test against targets like Sortase A (IC50_{50} determination via fluorometric assays) .
  • Apoptosis markers : Measure caspase-3/7 activation using luminescent substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with halogen (Cl, Br) or electron-withdrawing groups (NO2_2) on the benzyl or furan rings to assess effects on potency .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Sortase A’s active site) .
  • Data-driven optimization : Compare IC50_{50} values of analogs (e.g., thiophene vs. furan substitutions) to establish trends in activity .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate X-ray data with NMR (e.g., NOESY for stereochemistry) and IR (amide-I band at ~1650 cm1^{-1}) .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to confirm melting points if discrepancies arise between experimental batches .
  • Dynamic simulations : Molecular dynamics (MD) to reconcile crystallographic disorder with experimental electron density maps .

Q. How can the mechanism of action be elucidated at the molecular level?

  • Methodological Answer :

  • Kinetic studies : Determine binding constants (KdK_d) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Proteomic profiling : Identify protein targets using pull-down assays with biotinylated analogs .
  • Metabolic pathway analysis : RNA-seq or western blotting to assess downstream effects on pathways like apoptosis (e.g., Bcl-2/Bax ratio) .

Q. What computational tools predict this compound’s reactivity and metabolic stability?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), metabolic stability (CYP450 interactions), and toxicity .
  • Reactivity modeling : Semi-empirical methods (PM6) to simulate Michael addition reactions with biological nucleophiles (e.g., glutathione) .
  • Docking studies : AutoDock or Glide to predict binding modes with cytochrome P450 enzymes for metabolic pathway analysis .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and tissue distribution via LC-MS .
  • Metabolite identification : Use HPLC-QTOF to detect phase I/II metabolites and correlate with activity loss .
  • Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability .

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